4-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
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Description
4-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H23ClN4O3S and its molecular weight is 494.99. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives have been extensively studied for their antitumor properties. Research demonstrates that bis(2-chloroethyl)amino derivatives of imidazole, among others, show significant activity against various tumor cells. Some of these compounds have advanced to preclinical testing stages, indicating their potential as new antitumor drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). This suggests that the imidazole moiety, similar to the one present in the compound of interest, might contribute to antitumor activity, offering a pathway for the development of novel cancer therapeutics.
Antimicrobial and Anti-Inflammatory Properties
Imidazole derivatives are also known for their antimicrobial and anti-inflammatory properties. Novel heterocyclic compounds derived from similar structural frameworks have been evaluated for COX-1/COX-2 inhibition, showing promising analgesic and anti-inflammatory activities. These findings highlight the potential of such compounds in the development of new therapeutic agents with reduced side effects compared to traditional NSAIDs (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Cytoprotective Antiulcer Agents
Another significant application is in the development of cytoprotective antiulcer agents. Imidazo[1,2-a]pyridines, substituted at the 3-position and related structurally to the compound , have shown potential as antisecretory and cytoprotective agents against ulcers. Despite the lack of significant antisecretory activity in some cases, the cytoprotective properties present in these compounds underscore their potential therapeutic benefits in treating gastrointestinal disorders (Starrett, J., Montzka, T. A., Crosswell, A., & Cavanagh, R. L., 1989).
properties
IUPAC Name |
4-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c1-16-3-10-22(21(26)13-16)29-23(31)15-34-25-27-11-12-30(25)19-7-5-18(6-8-19)24(32)28-14-20-9-4-17(2)33-20/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHSLGFWYHKUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide |
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